1-(difluoromethyl)-1H-indazol-5-amine hydrochloride is an organic compound that has garnered attention in the field of medicinal chemistry. It is characterized by the presence of a difluoromethyl group attached to an indazole ring, specifically at the 1-position, with an amino group at the 5-position. This compound is classified as a heterocyclic aromatic amine and has potential applications in drug development due to its unique structural features.
The compound's molecular formula is , with a molecular weight of approximately 183.16 g/mol. It can be referenced using various databases, including PubChem (CID: 71756815) and American Elements . The compound falls under the category of indazole derivatives, which are known for their biological activities, including anti-cancer and anti-inflammatory properties.
The synthesis of 1-(difluoromethyl)-1H-indazol-5-amine hydrochloride typically involves several steps, starting from commercially available precursors. One common method includes:
These synthetic routes may vary in yield and efficiency depending on the specific reagents and conditions used .
The molecular structure of 1-(difluoromethyl)-1H-indazol-5-amine hydrochloride can be represented with the following structural formula:
This structure highlights the arrangement of atoms within the molecule, showcasing the indazole framework with the difluoromethyl and amino substituents .
1-(difluoromethyl)-1H-indazol-5-amine hydrochloride can participate in various chemical reactions:
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action for 1-(difluoromethyl)-1H-indazol-5-amine hydrochloride largely depends on its interaction with biological targets. The difluoromethyl group enhances lipophilicity, which may improve membrane permeability and binding affinity to specific receptors or enzymes. Preliminary studies suggest that compounds with similar structures can inhibit certain kinases or act as modulators in signaling pathways, although specific targets for this compound remain an area for further research .
1-(difluoromethyl)-1H-indazol-5-amine hydrochloride has potential applications in:
The ongoing exploration of its biological activity could lead to significant advancements in pharmacology and medicinal chemistry .
The synthesis of 1-(difluoromethyl)-1H-indazol-5-amine hydrochloride demands precise functionalization of the indazole core, typically achieved through sequential transformations. Key innovations include hypervalent iodine-mediated cyclization and electrophilic substitutions. As detailed in WO2013130855A1, a representative route begins with N-protection of 5-nitroindazole, followed by regioselective difluoromethylation at the N1 position using chlorodifluoromethane (Freon-22) under basic conditions. Subsequent catalytic hydrogenation (e.g., Pd/C, H₂) reduces the nitro group to the free amine, yielding the free base precursor for hydrochloride salt formation [4] [9].
Alternative pathways leverage electrophilic amination strategies, where palladium-catalyzed Buchwald-Hartwig coupling introduces protected amine groups prior to difluoromethylation. This approach mitigates regiochemical conflicts, as demonstrated in WO2016176460A1 for analogous indazole derivatives. Microwave-assisted synthesis further optimizes reaction kinetics, reducing cyclization steps from hours to minutes (e.g., 15 min at 150°C) while maintaining >85% yield [2] [10].
Table 1: Comparative Analysis of Synthetic Routes for Indazole Core Functionalization
Method | Conditions | Yield (%) | Regioselectivity | Key Advantage |
---|---|---|---|---|
Hypervalent iodine cyclization | PhI(OAc)₂, CH₂Cl₂, 25°C, 2h | 78 | N1-selective | Metal-free, broad functional tolerance |
Pd-catalyzed amination | Pd₂(dba)₃, XPhos, toluene, 110°C | 92 | C5-selective | High-yielding for arylamines |
Microwave-assisted cyclization | 150°C, sealed vessel, 15 min | 86 | N1/C5 control | Rapid reaction time |
Solid-state NMR studies (JOC 2022) corroborate the stability of N1-difluoromethylated intermediates during these sequences, with no observable migration to the N2 position under acidic conditions [10].
Difluoromethylation critically modulates the indazole’s electronic profile, enhancing electrophilic reactivity at C3/C7 positions. Two dominant strategies prevail:
The CF₂H group’s electronegativity (σₚ = 0.18) lowers indazole’s HOMO energy by 1.8 eV (B3LYP/6-311++G** calculations), facilitating electrophilic aromatic substitutions. This electronic perturbation is exploited in downstream derivatizations, such as chlorination or sulfonylation at C3 [3] [7].
Table 2: Difluoromethylation Reagent Efficiency
Reagent | Solvent | Temperature | Yield (%) | Byproducts |
---|---|---|---|---|
HCF₃/KOH | DMSO | −40°C to 0°C | 75 | (F₂C=CF₂) |
ClCF₂H/n-BuLi | THF | −78°C | 68 | LiCl, alkyne oligomers |
PhI=CF₂ (generated in situ) | CH₃CN | 25°C | 88 | PhI, trace iodobenzene |
Final hydrochloride salt formation is governed by solvent polarity and crystallization kinetics. BLD Pharmatech specifications emphasize anhydrous conditions: the free base is dissolved in ethanol or acetonitrile, followed by HCl gas bubbling at 0–5°C. This yields hydrochloride crystals with >99% purity, confirmed by HPLC [1]. Isopropanol/ethyl acetate (1:3 v/v) mixtures optimize crystal morphology, producing needles with superior filtration characteristics versus amorphous solids from aqueous HCl [1] [3].
Crystallization dynamics reveal two critical phases:
Table 3: Solvent Systems for Hydrochloride Crystallization
Solvent System | Crystal Form | Purity (%) | Residual Solvent (ppm) | Storage Stability (25°C) |
---|---|---|---|---|
Ethanol/HCl gas | Needles | 99.5 | <500 | >24 months |
Isopropanol/ethyl acetate | Plates | 99.8 | <300 | >36 months |
Aqueous HCl (1M) | Amorphous | 98.2 | 2200 (H₂O) | <6 months |
Stability studies indicate that crystalline salts stored at −20°C under N₂ retain potency for >36 months, while amorphous forms degrade at 0.5%/month due to hygroscopicity [1].
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3